6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
Given the lack of information on the specific targets of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid, its mode of action is also unclear. It has been detected for monitoring ph value (30–70), indicating that it may interact with its environment in a pH-dependent manner .
Pharmacokinetics
Its solubility is slightly soluble in water , which could impact its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand its bioavailability and other ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, its interaction with the environment is pH-dependent . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo-pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-pyrimidines.
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo-pyrimidine ring.
Uniqueness
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its biological effects .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALDTAMUVWKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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